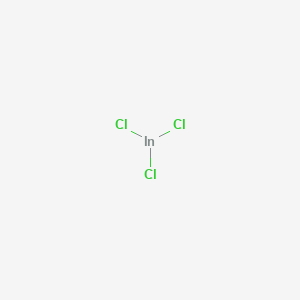

Indium In 111 chloride

Description

Properties

IUPAC Name |

trichloroindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCMQHVBLHHWTO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[In](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InCl3, Cl3In | |

| Record name | indium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033566 | |

| Record name | Indium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-82-8, 36403-62-0 | |

| Record name | Indium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (133InCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036403620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (InCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Evolution of Indium 111 in Nuclear Medicine Research

The introduction of Indium-111 (B102479) in the early 1970s marked a pivotal moment in nuclear medicine imaging. taylorandfrancis.com Initially, In-111 chloride found its application in the diagnosis of tumors and for bone marrow scintigraphy. taylorandfrancis.com The 1970s also saw the pioneering work of Thakur and colleagues, who demonstrated the feasibility of labeling autologous leukocytes with In-111 oxine for imaging infections, a significant advancement from the previously used Gallium-67. snmjournals.orgoup.comnih.gov This development was crucial as earlier radionuclides like Tritium, Phosphorus-32, and Chromium-51 were unsuitable for studying the in vivo kinetics and distribution of leukocytes for infection localization. snmjournals.org

Throughout the 1980s, the importance of Indium-111 grew, particularly in the realm of tumor imaging using labeled monoclonal antibodies. taylorandfrancis.com The approval of techniques for in vitro labeling of leukocytes with both Indium-111 and Technetium-99m in the mid-1980s further solidified the role of radiolabeled cells in infection imaging. oup.comnih.gov The production and separation chemistry of In-111 have been extensively investigated since the late 1940s, with production commonly achieved through proton or alpha-particle induced reactions on cadmium or silver targets. researchgate.netresearchgate.net

Radiochemistry and Production Methodologies of Research Grade Indium 111 Chloride

Indium-111 (B102479) Radionuclide Production Routes

Indium-111 is primarily produced in a cyclotron by proton bombardment of a cadmium target. wikipedia.org The two most common nuclear reactions for this purpose are the 112Cd(p,2n)111In and 111Cd(p,n)111In reactions. wikipedia.orgiaea.org

The production of 111In via the 112Cd(p,2n)111In reaction involves irradiating a highly enriched solid Cadmium-112 target with protons. researchgate.net This method is favored as it generally results in a higher level of radionuclide purity. wikipedia.org The optimal proton energy for this reaction is in the range of 20-22 MeV. aip.org The 111Cd(p,n)111In reaction is an alternative route, often utilized when using natural cadmium targets or lower energy cyclotrons. iaea.orgiaea.orgresearchgate.net Studies have been conducted to determine the excitation functions and thick target yields for both reactions to optimize the production of 111In. nih.goviaea.orgiaea.org

| Reaction | Target Material | Typical Proton Energy | Key Advantage |

|---|---|---|---|

| 112Cd(p,2n)111In | Enriched Cadmium-112 (112Cd) | ~20-30 MeV | High radionuclide purity wikipedia.org |

| 111Cd(p,n)111In | Enriched or Natural Cadmium-111 (111Cd) | ~10-20 MeV | Feasible with lower energy cyclotrons iaea.org |

Radionuclidic Purity and Impurity Control in Research Production

Achieving high radionuclidic purity is paramount for research-grade 111In chloride. The primary radionuclidic impurity of concern is Indium-114m (114mIn), a long-lived isotope (half-life of 49.5 days) that can arise from competing nuclear reactions. snmjournals.orgdrugfuture.com Its presence can significantly impact the decay-in-storage disposal of radioactive waste. snmjournals.org Other potential impurities include Zinc-65 (65Zn). fda.govnih.gov

To ensure high purity, enriched target materials are often used. For instance, using enriched 112Cd minimizes the production of 114mIn. fda.gov At the time of calibration, high-purity Indium In 111 chloride should contain not less than 99.85% indium-111 and not more than 0.15% combined of indium-114m and zinc-65. fda.gov

| Parameter | Specification | Source |

|---|---|---|

| Radionuclidic Purity of 111In (at expiration) | ≥ 99.85% | fda.gov |

| 114mIn Impurity Limit | ≤ 0.15% (combined with 65Zn) | fda.gov |

| 65Zn Impurity Limit | ≤ 0.15% (combined with 114mIn) | fda.gov |

Purification and Chemical Separation Techniques for Indium-111 Chloride

Following irradiation, the 111In must be chemically separated from the bulk cadmium target material and other metallic impurities. Various techniques are employed to achieve this, with ion exchange and extraction chromatography being the most common. eichrom.comiaea.orgekb.eg

A widely used method involves dissolving the irradiated cadmium target in a strong acid, such as concentrated hydrobromic acid (HBr) or nitric acid (HNO₃). eichrom.comnih.gov The resulting solution is then passed through a separation column.

One approach utilizes a column containing a material that selectively retains indium while allowing cadmium and other impurities to pass through. For example, a column with 2-ethyl-1-hexanol adsorbed on a polymeric support can be used to extract indium from a hydrobromic acid solution. eichrom.com The cadmium is washed away with more HBr, and the purified 111In is then eluted (stripped) from the column with hydrochloric acid (HCl). eichrom.com

Role as a Radiochemical Precursor in Targeted Radiopharmaceutical Synthesis

Indium-111 chloride serves as a vital starting material, or precursor, for the synthesis of various targeted radiopharmaceuticals. smolecule.comcuriumpharma.com In its ionic form (In³⁺), it can be attached to molecules that are designed to target specific cells or tissues in the body. smolecule.com This process, known as radiolabeling, typically involves a chelating agent. iaea.orgresearchgate.net

A chelator is a molecule that can form multiple bonds to a single metal ion, effectively "gripping" the 111In. This chelated complex is then conjugated to a targeting biomolecule, such as a monoclonal antibody or a peptide. curiumpharma.cominca.gov.br The resulting radiopharmaceutical can then be administered for diagnostic imaging, where the gamma rays emitted by the decaying 111In are detected by a gamma camera to visualize the location of the target cells. wikipedia.org

Examples of molecules that are radiolabeled with 111In chloride include:

Antibodies: For imaging tumors. curiumpharma.com

Peptides: Such as pentetreotide (B1679299), for imaging neuroendocrine tumors. iaea.orgiaea.org

Other small molecules: For targeting specific biological markers like carbonic anhydrase-IX in tumors. nih.gov

Complexation Chemistry and Chelating Agents for Indium-111 Labeling

The labeling of biological molecules with Indium-111 is not a direct process. Due to its positive trivalent state (In³⁺) in aqueous solutions, it does not readily bind to most organic molecules. mdpi.com Therefore, the use of chelating agents is essential. These are molecules that can form multiple bonds to a single metal ion, creating a stable, water-soluble complex known as a chelate. mdpi.comnih.gov The stability of these In-111 chelates is crucial, as premature dissociation in the body would lead to non-specific accumulation of the radionuclide, primarily in the liver and bone. nih.govresearchgate.net

The development of effective In-111 radiopharmaceuticals has been driven by the design and synthesis of bifunctional chelators (BFCs). These BFCs possess two key components: a strong metal-binding site that securely holds the In-111 ion and a reactive functional group that allows for covalent attachment to a biomolecule, such as a peptide or antibody. mdpi.com This modular approach enables the targeting of a wide array of biological processes.

Development and Characterization of Indium-111 Chelates (e.g., DTPA, Oxine, Tropolone (B20159), DOTA)

A variety of chelating agents have been developed and characterized for labeling with Indium-111, each with distinct properties influencing its suitability for different applications.

DTPA (Diethylenetriaminepentaacetic acid): This acyclic (open-chain) polyaminocarboxylic acid forms highly stable complexes with In-111. mdpi.comnih.gov The resulting [¹¹¹In]DTPA complex is hydrophilic and is often used for labeling proteins and peptides. researchgate.netnih.gov Once internalized by cells, the polypeptide backbone of the labeled protein can be degraded within lysosomes, leaving behind ¹¹¹In-DTPA-amino acid metabolites that are retained within the cell for extended periods. nih.gov

Oxine (8-hydroxyquinoline): Oxine forms a neutral, lipid-soluble 3:1 complex with In-111. nih.govpharmacylibrary.com This lipophilicity is a key characteristic that allows the [¹¹¹In]oxine complex to passively diffuse across cell membranes, making it an effective agent for labeling blood cells like neutrophils and platelets. nih.govpharmacylibrary.com Once inside the cell, the complex dissociates, and the In-111 binds to intracellular components, while some of the oxine ligand diffuses back out of the cell. nih.gov

Tropolone: Similar to oxine, tropolone is a small, lipid-soluble molecule that forms a neutral complex with In-111, facilitating its transport across cell membranes. nih.govnih.gov It has also been successfully used for labeling platelets and other blood cells. nih.gov An advantage of tropolone is its solubility in isotonic saline, unlike oxine which requires an alcohol-based solvent. nih.gov

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a macrocyclic chelator, meaning its structure is a large ring. This pre-organized structure leads to the formation of exceptionally stable and kinetically inert complexes with In-111. mdpi.comresearchgate.net The high stability of [¹¹¹In]DOTA complexes makes them particularly suitable for in vivo applications where long-term association of the radionuclide with the targeting molecule is required. mdpi.comresearchgate.net

| Chelating Agent | Abbreviation | Key Characteristics | Common Applications |

|---|---|---|---|

| Diethylenetriaminepentaacetic acid | DTPA | Acyclic, forms hydrophilic and stable complexes. mdpi.comnih.gov | Labeling of proteins and peptides. researchgate.netnih.gov |

| 8-hydroxyquinoline | Oxine | Forms neutral, lipid-soluble complexes that can cross cell membranes. nih.govpharmacylibrary.com | Labeling of blood cells (neutrophils, platelets). nih.govpharmacylibrary.com |

| Tropolone | - | Forms neutral, lipid-soluble complexes; soluble in saline. nih.govnih.gov | Labeling of blood cells (platelets). nih.gov |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA | Macrocyclic, forms highly stable and kinetically inert complexes. mdpi.comresearchgate.net | Applications requiring high in vivo stability, such as targeted radiotherapy. mdpi.com |

Biological Translocation and Binding Mechanisms of Indium-111 Ions

Once introduced into a biological system, the fate of In-111 ions is heavily influenced by their interaction with endogenous molecules and transport systems.

Indium Cation Mimicry of Ferric Ions and Transferrin Binding

A crucial aspect of the in vivo behavior of indium is its ability to mimic the ferric ion (Fe³⁺). turkupetcentre.netnih.gov Both In³⁺ and Fe³⁺ are trivalent cations with similar ionic radii, allowing In³⁺ to bind to the iron transport protein, transferrin. turkupetcentre.netresearchgate.net Transferrin is the primary iron carrier in the blood, responsible for delivering iron to cells throughout the body via the transferrin receptor. turkupetcentre.netnih.gov

While In-111 can bind to transferrin, the subsequent metabolic pathway differs significantly from that of iron. ethernet.edu.et Studies have shown that indium-bound transferrin is cleared from the plasma more slowly than iron-transferrin, with minimal incorporation into red blood cells or uptake by the bone marrow. ethernet.edu.et This suggests that while binding to transferrin occurs, the subsequent cellular processing and release of indium are inefficient. nih.gov

Intracellular Localization and Cellular Avidity of Indium-111 Complexes

The intracellular destination of In-111 is largely determined by the nature of the chelator and the targeting molecule it is attached to.

For lipophilic complexes like [¹¹¹In]oxine, after diffusing across the cell membrane, the complex dissociates. The released In-111 then binds to various intracellular components. nih.gov Early studies in neutrophils showed that the label is initially distributed among soluble components, with some association with specific and azurophil granules. nih.gov Over time, a greater proportion of the radioactivity becomes associated with particulate material within the cell. nih.gov

In the case of receptor-targeted proteins labeled with hydrophilic chelates like [¹¹¹In]DTPA, the entire complex is internalized via receptor-mediated endocytosis. nih.gov The labeled protein is then trafficked to lysosomes, where the protein component is degraded. The resulting ¹¹¹In-DTPA-amino acid metabolites are then trapped within the lysosome, leading to prolonged intracellular retention of the radioactivity. nih.gov This "residualizing" property is highly desirable for imaging applications, as it enhances the signal from the target cells.

The efficiency with which cells take up and retain the radiolabel is referred to as cellular avidity. For instance, the [¹¹¹In]maltolate complex has demonstrated significant cell labeling efficacy and stability, suggesting its potential as a cell imaging agent. researchgate.net

Mechanisms of Cell Membrane Penetration and Intracellular Retention for Labeling Agents

The ability of an In-111 complex to label cells, particularly those in the bloodstream, depends on its capacity to cross the cell membrane and be retained intracellularly.

Once inside the cell, the stability of the complex and the intracellular environment dictate the retention of the In-111. The [¹¹¹In]oxine complex is known to be relatively unstable, leading to the dissociation of In-111 from the oxine ligand. nih.gov The freed In-111 then binds to intracellular proteins and other macromolecules, effectively trapping it within the cell. nih.gov Some of the oxine ligand is then able to diffuse back out of the cell. nih.gov This intracellular binding is a critical step for long-term retention of the radiolabel.

Scope and Significance of Indium 111 Chloride in Contemporary Biomedical Research

Indium-111 (B102479) chloride continues to be a versatile and valuable radiotracer in modern biomedical research, primarily due to its utility in radiolabeling a wide array of molecules and cells. openmedscience.comiaea.org Its primary role is as a starting material for the preparation of other radiopharmaceuticals. drugbank.com

A major application of In-111 chloride is in the field of oncology research, where it is used to label tumor-targeting agents like monoclonal antibodies and peptides. openmedscience.comtaylorandfrancis.com This allows for the non-invasive visualization of tumors and their metastatic spread, aiding in cancer staging and the evaluation of treatment responses. openmedscience.com For example, In-111 has been chelated to peptides like pentetreotide (B1679299) for imaging neuroendocrine tumors that overexpress somatostatin (B550006) receptors. taylorandfrancis.com

In the study of infectious and inflammatory diseases, In-111 chloride is instrumental for labeling white blood cells (leukocytes). openmedscience.comnih.gov These radiolabeled leukocytes, when reintroduced into the body, accumulate at sites of infection or inflammation, enabling their precise localization. openmedscience.com This technique is particularly useful for diagnosing conditions like osteomyelitis, intra-abdominal abscesses, and inflammatory bowel disease. nih.govresearchgate.net The long half-life of In-111 allows for the necessary delayed imaging to accurately identify these pathologies. nih.gov

Furthermore, In-111 chloride finds application in hematological studies, such as labeling platelets to detect thrombi and investigating bone marrow disorders. nordion.comwikipedia.org Its use also extends to studying lymphatic system abnormalities and gastrointestinal bleeding. openmedscience.com The ability to chelate In-111 to various molecules, often using chelators like DTPA or DOTA, has expanded its research applications, including the development of new receptor-targeting radiotracers. taylorandfrancis.commdpi.com

Interactive Data Table: Research Applications of Indium-111 Labeled Compounds

| Research Area | Labeled Entity | Specific Application |

| Oncology | Monoclonal Antibodies, Peptides (e.g., Pentetreotide) | Tumor localization, metastasis detection, treatment response evaluation |

| Infectious Disease | Leukocytes (White Blood Cells) | Localization of infection and inflammation (e.g., abscesses, osteomyelitis) |

| Hematology | Platelets, Red Blood Cells | Thrombus detection, leukocyte kinetics, blood pool imaging |

| Gastroenterology | - | Gastrointestinal bleeding studies, inflammatory bowel disease assessment |

| Receptor Imaging | Peptides, Small Molecules | Targeting specific receptors (e.g., somatostatin, CCK-2R) for disease characterization |

Advanced Research Applications in Diagnostic Imaging Utilizing Indium 111 Chloride

Oncological Imaging Research

In-111 chloride is a cornerstone in the development of radiolabeled agents for cancer imaging. openmedscience.com Its ability to be attached to tumor-targeting molecules allows for the visualization of primary tumors and metastatic lesions, aiding in cancer staging, treatment response evaluation, and recurrence detection. openmedscience.com

Radiolabeling Strategies for Tumor-Targeting Agents (e.g., Monoclonal Antibodies, Peptides, Porphyrins)

A primary application of In-111 chloride in oncological research is the radiolabeling of molecules that specifically bind to cancer cells. openmedscience.com This targeted approach enhances the contrast between cancerous and healthy tissues, leading to more accurate diagnoses.

Monoclonal Antibodies (mAbs): Researchers have successfully labeled monoclonal antibodies with In-111 to target specific tumor antigens. For instance, In-111 labeled anti-EGFr-425 has been used to localize gliomas, which express the epidermal growth factor receptor (EGFR). nih.gov Another study detailed the covalent coupling of In-111 porphyrin to monoclonal antibodies for the purpose of radio-immunodetection of cancers. nih.gov The development of a radioimmunotheranostic pair, [111In]In-DTPA-trastuzumab and [177Lu]Lu-DOTA-trastuzumab, highlights the influence of chelating agents and radionuclides on the biological properties of these agents for targeting HER2-positive breast cancer. mdpi.com

Peptides: Synthetic peptide analogues of hormones that bind to receptors overexpressed on tumor cells are also key targets for In-111 labeling. A prominent example is In-111 pentetreotide (B1679299), a somatostatin (B550006) analogue used in Octreoscan™ or somatostatin receptor scintigraphy (SRS) to detect neuroendocrine tumors. openmedscience.com The high affinity of this agent for somatostatin receptors allows for the visualization of these tumors and their metastases. openmedscience.com Research has also explored the use of adenoviral vectors to induce the expression of somatostatin receptors on tumor cells, thereby enhancing the uptake of [111In]-DTPA-d-Phe1-octreotide. aacrjournals.org

Porphyrins: Porphyrins, which have a natural affinity for tumor tissue, have been investigated as chelating agents for In-111. mdpi.com Studies have shown that In-111 labeled dihaematoporphyrin ether (DHE) exhibits higher tumor-to-muscle uptake ratios compared to In-111 chloride alone in tumor-bearing mice, indicating the potential of porphyrin-based radiopharmaceuticals for improved tumor imaging. nih.gov

Research on Tumor Localization and Metastatic Lesion Assessment

In-111 labeled agents have proven valuable in identifying the location and spread of various cancers.

In a study involving patients with metastatic malignant melanoma, In-111 labeled tumor-infiltrating lymphocytes (TIL) were shown to localize to metastatic deposits, with radioactivity in tumor biopsies being significantly higher than in normal tissue. nih.gov This demonstrated the ability of these labeled cells to home in on tumor sites.

For neuroendocrine tumors, In-111 pentetreotide scintigraphy has been instrumental in localizing primary tumors and metastases. openmedscience.comtsnmjournals.org The addition of single-photon emission computed tomography/computed tomography (SPECT/CT) has been shown to improve lesion localization compared to planar and SPECT imaging alone. tsnmjournals.org In cases of ectopic ACTH-producing tumors, which can be challenging to locate, In-111 octreotide (B344500) imaging has demonstrated utility, with one study reporting positive localization in the majority of patients where the tumor site could be identified. tsnmjournals.org

Research into malignant gliomas using In-111-labeled anti-EGFr-425 showed a high sensitivity for tumor localization, with findings generally aligning with those from computerized tomography. nih.gov

| Radiolabeled Agent | Cancer Type | Key Research Finding | Citation |

|---|---|---|---|

| In-111 labeled tumor-infiltrating lymphocytes (TIL) | Metastatic Melanoma | Demonstrated preferential localization to metastatic deposits. | nih.gov |

| In-111 pentetreotide | Neuroendocrine Tumors | Effective in localizing primary tumors and metastases, with SPECT/CT improving accuracy. | openmedscience.comtsnmjournals.org |

| In-111 octreotide | Ectopic ACTH-Producing Tumors | Aided in the localization of these challenging tumors. | tsnmjournals.org |

| In-111-labeled anti-EGFr-425 | Malignant Gliomas | Showed high sensitivity for tumor localization. | nih.gov |

Evaluation of Treatment Response and Recurrence Detection in Preclinical Research Models

In-111 labeled agents are also utilized in preclinical settings to monitor how tumors respond to therapy and to detect cancer recurrence.

In a preclinical study, In-111 labeled human epidermal growth factor ([111In]-DTPA-hEGF) was shown to have potent, dose-related tumor growth-inhibitory effects on human breast cancer xenografts that overexpress EGFR. snmjournals.org This demonstrates the potential of using such agents not only for imaging but also for evaluating the efficacy of targeted radionuclide therapy.

For differentiated thyroid carcinoma that no longer responds to radioiodine treatment, In-111-octreotide scintigraphy has been investigated as a method for detecting recurrent disease. nih.gov The ability to visualize these non-responsive metastases is crucial for guiding alternative treatment strategies.

Preclinical and Clinical Research of Receptor-Targeted Imaging (e.g., Somatostatin Receptors, Epidermal Growth Factor Receptor)

A significant area of research focuses on targeting specific cellular receptors that are overexpressed in cancerous tissues.

Somatostatin Receptors (SSTRs): The high expression of SSTRs, particularly subtypes 2 and 5, on neuroendocrine tumors makes them an excellent target for imaging. openmedscience.com In-111 pentetreotide, which binds with high affinity to these receptors, is a well-established agent for this purpose. openmedscience.com Research has shown a correlation between the uptake of In-111 pentetreotide and the gene expression of SSTR type 2 in neuroblastoma tumors. aacrjournals.org Clinical studies have demonstrated the value of In-111 octreotide and Ga-68 DOTATATE in localizing ectopic ACTH-producing tumors by targeting SSTRs. tsnmjournals.org

Epidermal Growth Factor Receptor (EGFR): EGFR is another important target in cancer imaging research. Studies have explored the use of In-111 labeled EGF to target tumors overexpressing this receptor. snmjournals.org Furthermore, In-111 labeled monoclonal antibodies directed against EGFR, such as anti-EGFr-425, have been used in clinical research to detect malignant gliomas. nih.gov The development of tracers for imaging the entire EGFR family is an active area of investigation, with a trend towards using smaller targeting proteins. mdpi.com

Infection and Inflammation Imaging Research

In-111 chloride is also a critical tool in the investigation of infectious and inflammatory processes. openmedscience.com It is particularly useful for labeling white blood cells (leukocytes) to pinpoint sites of infection and inflammation. openmedscience.comsnmjournals.org

Methodologies for Radiolabeling Leukocytes for Inflammation and Abscess Localization

The process of labeling a patient's own white blood cells with In-111 is a well-established technique in nuclear medicine for diagnosing occult infections. nih.gov

The methodology involves drawing a sample of the patient's blood and separating the white blood cells. auntminnie.com These isolated leukocytes are then incubated with a lipophilic chelate of In-111, typically In-111 oxine. auntminnie.com The In-111 oxine diffuses across the leukocyte cell membrane, and once inside, the In-111 cation dissociates and binds to intracellular components, effectively trapping the radionuclide within the cell. auntminnie.com The radiolabeled leukocytes are then reinjected into the patient. openmedscience.com These labeled cells circulate in the bloodstream and accumulate at sites of infection or inflammation through natural physiological processes like chemotaxis and diapedesis. auntminnie.com

Imaging is typically performed at various time points, often around 24 hours post-injection, to allow for sufficient accumulation of the labeled cells at the site of pathology and clearance from the blood pool. nih.govauntminnie.com This technique has shown high sensitivity and specificity for detecting a wide range of infections, including abdominal abscesses, osteomyelitis, and infections associated with prosthetic joints. auntminnie.comnih.gov

Research has compared the performance of In-111 labeled white blood cells to direct injection of In-111 chloride for diagnosing osteomyelitis, with one study finding no significant difference in their diagnostic performance. nih.gov However, the labeled white blood cell technique is generally favored for its specificity in localizing neutrophil-mediated inflammatory processes. auntminnie.com

| Parameter | Description | Citation |

|---|---|---|

| Radiolabeling Agent | In-111 oxine is commonly used to label leukocytes. | auntminnie.com |

| Mechanism | The lipophilic In-111 oxine complex crosses the cell membrane, and the In-111 becomes trapped intracellularly. | auntminnie.com |

| Procedure | Patient's white blood cells are isolated, labeled ex vivo, and then reinjected. | openmedscience.com |

| Application | Used to localize sites of infection and inflammation, such as abscesses and osteomyelitis. | nih.govauntminnie.comnih.gov |

Methodological Considerations for Leukocyte Labeling Efficiency and Purity in Research

The effectiveness of using In-111 for diagnostic imaging is fundamentally dependent on the efficiency and purity of leukocyte labeling. Research has explored various methods to optimize this process. The labeling process typically involves separating leukocytes from whole blood, incubating them with a chelating agent like oxine (8-hydroxyquinoline), and then introducing In-111 chloride. nih.gov The In-111 oxine complex, being lipid-soluble, can penetrate the cell membrane, after which the indium binds to cytoplasmic components. nih.gov

Several factors can influence the labeling efficiency. The presence of plasma, for instance, can significantly reduce labeling efficiency as transferrin in plasma competes for the In-111 oxine complex. richtlijnendatabase.nlfda.gov Therefore, labeling is ideally performed in a plasma-free medium. richtlijnendatabase.nl Research has shown that with proper technique, a labeling efficiency of approximately 77% can be achieved. fda.gov However, reported efficiencies can range from 37% to over 90%. richtlijnendatabase.nl The purity of the labeled leukocyte preparation is also crucial, as contamination with other blood cells like erythrocytes and platelets can affect the accuracy of the imaging results. nih.gov Cell clumping is another potential issue that can lead to false-positive results, particularly in the lungs. fda.gov

Different chelating agents have been investigated to improve labeling outcomes. While oxine has been widely used, tropolone (B20159) has also been studied. snmjournals.orgsnmjournals.org Some research suggests that tropolone may be a more suitable ligand due to its favorable characteristics in terms of inhibiting leukocyte migration and its good solubility. snmjournals.org

Differentiation of Infective vs. Sterile Inflammatory Processes in Research Studies

A significant area of research has been the use of In-111 labeled leukocytes to distinguish between infectious and sterile inflammatory processes. While In-111 leukocyte imaging is highly sensitive for detecting inflammation, it is not inherently specific for infection. snmjournals.org The scan essentially images the host's inflammatory response, which is often, but not always, caused by an infection. snmjournals.orgnih.gov

The primary cellular response in most bacterial infections is neutrophilic, making In-111 labeled leukocytes, which are predominantly neutrophils, a sensitive tool for their detection. snmjournals.org However, these labeled cells will also accumulate in any inflammatory process mediated by neutrophils, leading to potential false-positive results for infection in cases of sterile inflammation. snmjournals.orgresearchgate.net Research has shown that false-positive scans can occur due to overlying soft-tissue infection or inflammatory arthritis. nih.gov

Despite this limitation, studies have demonstrated high sensitivity and specificity for detecting infections in various contexts. For instance, in prosthetic joint infections, sensitivities have been reported to range from 74% to 92% and specificities from 68% to 92%. nih.gov The timing of imaging can be a critical factor in interpretation. Early imaging (around 4 hours) can detect about 50% of abscesses, with sensitivity increasing to over 90% by 24 hours. nih.gov This delayed uptake reflects the time it takes for leukocytes to migrate and accumulate at the site of infection. nih.gov Some studies have also explored the use of In-111 chloride directly, without cell labeling, to differentiate infection from sterile inflammation, with some success in experimental models. researchgate.netmdpi.com

Research in Specific Inflammatory Conditions (e.g., Osteomyelitis, Rheumatoid Arthritis, Inflammatory Bowel Disease)

Osteomyelitis: In-111 chloride has been extensively studied in the context of osteomyelitis, or bone infection. Research has shown that both direct In-111 chloride imaging and In-111 labeled white blood cell (WBC) scintigraphy are valuable tools. One study comparing In-111 chloride to In-111 labeled WBCs for suspected osteomyelitis found no significant difference in performance, with In-111 chloride showing a sensitivity of 91% and specificity of 89%, compared to 84% and 82% for labeled WBCs, respectively. nih.gov Another study focusing on chronic osteomyelitis reported that In-111 chloride imaging accurately localized the infection in a majority of cases. nih.gov However, In-111 labeled leukocytes have been noted to frequently miss osteomyelitis of the spine for reasons that are not fully understood. nih.gov

Rheumatoid Arthritis: In the realm of rheumatology, In-111 chloride scintigraphy has been investigated as a method to measure joint inflammation in rheumatoid arthritis (RA). nih.gov As an iron analog, In-111 chloride binds to transferrin, and areas of active synovitis in RA are rich in transferrin receptors. nih.gov Studies have shown a significant correlation between the uptake of In-111 chloride on scans and clinical markers of RA activity, such as the number of swollen and tender joints. nih.govnih.gov This suggests that In-111 chloride scanning can provide an objective measure of joint involvement in RA. nih.gov

Inflammatory Bowel Disease (IBD): In-111 labeled leukocyte imaging has proven to be a valuable tool in the assessment of inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis. umn.edunih.gov Scans can accurately localize inflammatory lesions within the bowel and provide an estimation of the extent of the disease that correlates well with endoscopic findings. nih.gov Furthermore, the degree of leukocyte uptake has been shown to be in good agreement with the clinical and histopathological activity of the disease. nih.gov While both In-111 and Technetium-99m (99mTc) labeled leukocytes are used, some research suggests that 99mTc-HMPAO scanning may be preferred due to a quicker result and lower radiation dose, though a close correlation between the two methods has been demonstrated. nih.gov

Table 1: Research Findings in Specific Inflammatory Conditions

| Condition | Imaging Agent | Key Research Findings | References |

|---|---|---|---|

| Osteomyelitis | Indium-111 (B102479) Chloride | Sensitivity of 91% and specificity of 89% in detecting osteomyelitis. nih.gov Accurately localizes chronic osteomyelitis. nih.gov | nih.govnih.gov |

| Osteomyelitis | Indium-111 Labeled Leukocytes | Sensitivity of 84% and specificity of 82%. nih.gov May miss spinal osteomyelitis. nih.gov | nih.govnih.gov |

| Rheumatoid Arthritis | Indium-111 Chloride | Scan uptake correlates with the number of swollen and tender joints, providing an objective measure of inflammation. nih.govnih.gov | nih.govnih.gov |

| Inflammatory Bowel Disease | Indium-111 Labeled Leukocytes | Accurately localizes and assesses the extent and activity of the disease, correlating well with endoscopy. nih.gov | nih.gov |

Cellular Tracking and Kinetics Research

The ability to label various cellular components of blood with In-111 has opened up avenues for research into their in vivo tracking and kinetics, providing insights into their function and behavior in both healthy and diseased states.

Radiolabeling of Blood Cell Components (e.g., Leukocytes, Platelets, Red Blood Cells)

In-111 chloride, typically in the form of a complex with a chelating agent like oxine or tropolone, is a versatile agent for radiolabeling a variety of blood cells. bwxtmedical.comopenmedscience.comdrugbank.com

Leukocytes: The labeling of autologous leukocytes is a cornerstone of In-111's application in diagnostic imaging, primarily for detecting and localizing infections and inflammatory processes. nih.govbwxtmedical.comdrugbank.comwikipedia.org The process involves isolating leukocytes, labeling them with an In-111 complex, and re-injecting them into the patient. nih.gov The labeled cells then migrate to sites of inflammation, allowing for their visualization. nih.gov

Platelets: In-111 can also be used to label platelets, which is valuable for studying platelet kinetics and detecting the formation of thrombi (blood clots). bwxtmedical.comopenmedscience.com

Red Blood Cells: While less common than leukocyte and platelet labeling, In-111 can be used for labeling red blood cells, particularly for studies that require a longer observation period than is possible with shorter-lived radionuclides like Technetium-99m. iaea.org

The choice of chelating agent and the labeling protocol can impact the efficiency and viability of the labeled cells. Research has compared different ligands, such as oxine and tropolone, to optimize these parameters. snmjournals.org

Studies on Lymphocyte Function and Potential Radiotoxicity Post-Labeling

While In-111 labeling is a powerful research tool, studies have also investigated its potential effects on the function and viability of the labeled cells, particularly lymphocytes. Research has shown that the labeling process itself, including the chelator and the radioactivity, can have a deleterious effect on lymphocytes. elsevierpure.com

Studies have demonstrated that increasing concentrations of the chelator tropolone can inhibit lymphocyte function. elsevierpure.com Furthermore, the incorporation of In-111 has been shown to cause detectable toxic changes in lymphocytes. elsevierpure.comnih.gov This toxicity has been linked to both the radiation emitted by In-111 and the chemical properties of its decay product, cadmium. elsevierpure.comsnmjournals.org Some studies have reported that In-111 labeling can lead to a reduction in antibody-dependent cellular cytotoxicity (ADCC), a key function of certain lymphocytes. nih.gov Other research has pointed to chromosomal aberrations in lymphocytes following labeling with 111In compounds. snmjournals.org

Application in Stem Cell Research and Development of Cell-Based Therapies

The ability to track cells in vivo has made In-111 a valuable tool in the burgeoning field of stem cell research and the development of cell-based therapies. By labeling stem cells with In-111, researchers can monitor their biodistribution, homing to target tissues, and survival after transplantation. openmedscience.comthno.org

SPECT (Single Photon Emission Computed Tomography) imaging with In-111 has been used to track mesenchymal stem cells (MSCs) in preclinical animal models of myocardial injury. thno.org Human clinical studies have also utilized In-111 oxine to assess stem cell trafficking in patients with myocardial infarction. thno.org

However, a significant concern in this area is the potential radiotoxicity of In-111 on the labeled stem cells. Studies have shown that In-111 labeling can negatively impact the viability, proliferation, and migratory capacity of hematopoietic and mesenchymal stem cells. researchgate.netnih.gov The labeling efficiency and cellular retention of the radionuclide are also critical factors that need to be carefully considered in these studies. nih.gov Despite these challenges, In-111 remains a relevant tool for providing crucial data on the fate of transplanted stem cells, aiding in the optimization of cell-based therapeutic strategies.

Other Research Applications in Organ System Imaging

Beyond its more common applications, research has delved into the use of Indium-111 chloride for imaging a variety of organ systems, providing valuable insights into disease processes.

Indium-111 chloride has proven to be a valuable agent in the research of bone marrow function and pathology. After intravenous administration, Indium-111 binds to transferrin, a plasma protein, and is subsequently taken up by erythroid precursor cells in the bone marrow. jst.go.jpashpublications.org This mechanism allows for the visualization of the distribution and activity of the erythropoietic marrow.

Research studies have employed Indium-111 chloride scintigraphy to evaluate a range of hematological disorders. In patients with aplastic anemia, a condition characterized by the bone marrow's inability to produce sufficient new blood cells, scintigraphy has been used to assess the degree of marrow failure. Studies have shown a correlation between the reduced uptake of In-111 chloride in the bone marrow and the severity of the disease. jst.go.jpnih.gov For instance, in a study of 21 patients with aplastic anemia, all showed some degree of reduced uptake. The patterns of accumulation were classified into three types: non-accumulation (Type I), low-accumulation (Type II), and uneven accumulation (Type III), with Type I indicating a more severe prognosis. jst.go.jp

Similarly, in myelofibrosis, a disorder where bone marrow is replaced by fibrous tissue, Indium-111 chloride scintigraphy has been used to identify areas of residual hematopoietic function and to detect extramedullary hematopoiesis (blood cell production outside the bone marrow), particularly in the spleen. nih.govnih.gov A study involving 11 patients with myelofibrosis demonstrated a poor correlation between the scan and other measures of iron utilization, highlighting the complexity of the disease. However, in 18 patients undergoing therapy, there was a good correlation between the imaging findings, erythrocyte cellularity, and the patient's response to treatment. nih.gov

In the context of malignancies such as leukemia and lymphoma, Indium-111 chloride scintigraphy has been investigated for its ability to assess bone marrow involvement and response to therapy. In a study of 51 patients with various hematological diseases, those with chronic myelocytic leukemia showed peripheral expansion of marrow activity. nih.gov Another study involving 30 patients with lymphoma and low blood counts found that In-111 chloride scanning was clinically accurate in 90% of cases in evaluating bone marrow function. nih.gov

| Research Area | Patient Population/Model | Key Findings | Reference |

| Aplastic Anemia | 21 patients | All patients showed reduced uptake of 111In-Cl3. Scans were classified into three types of severity, with non-accumulation indicating a poor prognosis. | jst.go.jp |

| Aplastic Anemia & Myelofibrosis | 29 patients with aplastic anemia, 11 with myelofibrosis | Good correlation between 111In scan grades and erythrocyte cellularity in the marrow. In myelofibrosis, there was a poor correlation with other measures of iron utilization. | nih.gov |

| Hematological Diseases (including Leukemia) | 51 patients | In aplastic anemia, there was a trend of reduced uptake. In chronic myelocytic leukemia, peripheral expansion of the marrow was observed. | nih.gov |

| Lymphoma | 30 patients with low blood counts | Scan ratings were clinically accurate in 27 of 30 patients (90%) for evaluating bone marrow function. | nih.gov |

| Sickle Cell Anemia | 1 patient with transient erythroid aplasia | Markedly impaired uptake during aplastic crisis, with recovery of expanded marrow activity after the crisis. | karger.com |

The investigation of lymphatic system abnormalities has also benefited from research utilizing Indium-111 chloride. By labeling various carriers, such as lymphocytes or albumin nanocolloids, with In-111, researchers have been able to visualize lymphatic drainage and identify pathologies. nih.govmedicaljournalssweden.se

Lymphoscintigraphy with Indium-111 labeled agents is a key area of this research. In studies of lymphedema, a condition of localized fluid retention and tissue swelling caused by a compromised lymphatic system, quantitative lymphoscintigraphy has been shown to be a reliable method for diagnosis and for assessing the severity of lymphatic dysfunction. tsnmjournals.orge-arm.org The technique can reveal delayed or absent visualization of regional lymph nodes and the presence of dermal backflow, which are characteristic signs of lymphedema. tsnmjournals.org

In the realm of oncology, Indium-111 has been instrumental in research on sentinel lymph node biopsy, a procedure to determine whether cancer has spread to the lymph nodes. By injecting In-111 labeled albumin nanocolloid near a tumor, surgeons can identify the first lymph node (the sentinel node) to which cancer cells are likely to spread. medicaljournalssweden.seresearchgate.net Dual-isotope techniques, combining In-111 with Technetium-99m, have been explored to simultaneously compare lymphatic flow from different tissue planes. medicaljournalssweden.seresearchgate.net One study developing dual-labeled albumin nanocolloid found that while the in vitro characteristics of 111In and 99mTc labeled particles were indistinguishable, their in vivo clearance rates differed, highlighting the complexities of developing such agents. medicaljournalssweden.seresearchgate.net

Furthermore, research in animal models has demonstrated the potential of using Indium-111 labeled lymphocytes to image both normal lymphoid structures and those with metastatic disease. In a study on rats, lymph nodes were visualized in 70% of the animals, and large metastatic nodes were clearly seen. nih.gov

| Research Application | Carrier Molecule/Cell | Patient Population/Model | Key Findings | Reference |

| Lymphatic Metastasis Imaging | Lymphocytes | 62 ACI rats | Lymph nodes were visualized in 70% of technically satisfactory experiments; large metastatic nodes were clearly seen. | nih.gov |

| Dual-Isotope Lymphoscintigraphy | Albumin Nanocolloid | Healthy volunteers and breast cancer patients | 111In-DOTA-NC and 99mTc-DOTA-NC showed different in vivo clearance rates despite similar in vitro behavior. | medicaljournalssweden.seresearchgate.net |

| Lymphedema Evaluation | Not specified | 86 patients with lower limb lymphedema | Quantitative analysis of ilio-inguinal nodal uptake can act as an adjunct to qualitative methods in diagnosing lymphedema. | arizona.edu |

| Sentinel Lymph Node Detection | Albumin Nanocolloid | Patients with endometrial cancer | A hybrid tracer (ICG-99mTc-albumin nanocolloid) allowed for a high detection rate of sentinel lymph nodes. | nih.gov |

| Lymphoma Imaging | T101 Monoclonal Antibody | 2 patients with lymphoma | After subcutaneous injection, there was significant uptake in lymph nodes, with absorbed dose estimates calculated for inguinal-femoral and iliac nodes. | snmjournals.org |

The localization of gastrointestinal (GI) bleeding, particularly when it is occult or intermittent, presents a significant diagnostic challenge. Research has shown that Indium-111 chloride can be a valuable tool in these scenarios. The primary method involves labeling the patient's own red blood cells (RBCs) or platelets with Indium-111 and then re-injecting them. nih.govnih.gov These labeled cells circulate in the bloodstream, and if there is active bleeding, they will accumulate at the site of hemorrhage, which can then be detected by a gamma camera.

A key advantage of using Indium-111 for this purpose is its relatively long half-life of 2.8 days, which allows for imaging to be performed for up to a week after a single injection. openmedscience.comnih.gov This extended imaging window is particularly beneficial for detecting intermittent bleeding that might be missed by other techniques with shorter imaging times.

Several studies have demonstrated the utility of this method. In a study of 22 patients with suspected GI bleeding, scintigraphy with In-111 labeled platelets was positive in 15 cases. The time to visualization of bleeding ranged from 10 minutes to 68 hours, with the longest times observed in cases of occult bleeding. nih.gov In another retrospective study of 36 patients with difficult-to-diagnose GI bleeding, scintigraphy with either Technetium-99m or Indium-111 labeled red blood cells accurately identified the bleeding site in 9 out of 13 verified positive scans. nih.gov However, this study also noted that late scans using In-111 did not provide additional information. nih.gov

While Technetium-99m labeled red blood cell scintigraphy is more commonly used due to lower cost and radiation burden, research has highlighted specific situations where the longer half-life of Indium-111 is advantageous. dartmouth.edumedscape.com For instance, in cases of suspected intermittent bleeding where initial scans are negative, delayed imaging with In-111 can increase the diagnostic yield. medscape.com

| Study Focus | Labeled Component | Patient Population | Key Findings | Reference |

| Localization of GI Bleeding | Platelets | 22 patients | Scintigraphy was positive in 15 patients; time to visualization ranged from 10 minutes to 68 hours. | nih.gov |

| Difficult to Diagnose GI Bleeding | Red Blood Cells (99mTc or 111In) | 36 patients | Accurately identified the bleeding site in 9 of 13 verified positive scans. Late scans with 111In were not found to be beneficial. | nih.gov |

| Intermittent GI Bleeding | Red Blood Cells | Case report | Successfully located the bleeding source in the ascending colon, leading to successful surgery. | nih.gov |

Imaging Modalities and Methodological Advances in Indium 111 Research

Single-Photon Emission Computed Tomography (SPECT) Imaging with Indium-111 (B102479)

Single-Photon Emission Computed Tomography (SPECT) is a cornerstone of Indium-111 research, enabling three-dimensional visualization of the radiotracer's distribution within the body. numberanalytics.com This nuclear medicine tomographic technique utilizes a gamma camera that rotates around the subject, acquiring multiple planar images from various angles. numberanalytics.com These projections are then computationally reconstructed to generate a 3D dataset. numberanalytics.com In-111, a cyclotron-produced radionuclide with a physical half-life of approximately 2.8 days, is well-suited for SPECT due to its decay via electron capture, which results in gamma ray emissions detectable by SPECT cameras. numberanalytics.comfda.gov

The applications of In-111 SPECT are diverse, often involving the labeling of specific biological molecules to investigate particular physiological or pathological processes. numberanalytics.com For instance, In-111 labeled white blood cells are instrumental in imaging infection and inflammation, while In-111 labeled octreotide (B344500) is a key agent for visualizing neuroendocrine tumors. numberanalytics.comnumberanalytics.com The versatility of In-111 allows it to be chelated and attached to various molecules, including antibodies and peptides, for targeted imaging research. tums.ac.irnih.govujms.net

Image Acquisition and Reconstruction Techniques for Indium-111 SPECT

The quality and quantitative accuracy of In-111 SPECT images are highly dependent on the methodologies used for data acquisition and reconstruction. A typical SPECT study involves the acquisition of projection data from multiple angles around the patient. numberanalytics.com For instance, in a study involving beagle dogs, SPECT studies were acquired using a rotating gamma camera with elliptical orbits over a 360-degree rotation, capturing 128 views. nih.gov The choice of collimator is also crucial; studies have evaluated different types, such as extended low-energy general-purpose (ELEGP) and medium-energy general-purpose (MEGP) collimators, to optimize image quality for specific applications like neuroendocrine tumor imaging. diva-portal.org

Reconstruction algorithms are then applied to the acquired projection data to create the final 3D image. numberanalytics.com Historically, filtered backprojection was a common method, but iterative reconstruction techniques, such as ordered-subsets expectation-maximization (OSEM), are now more prevalent. numberanalytics.comresearchgate.net These advanced algorithms can more effectively handle noise and other image-degrading factors. researchgate.net Furthermore, corrections for physical effects like photon attenuation and scatter are critical for accurate quantification. iaea.orgresearchgate.net Non-uniform attenuation compensation, which uses acquired transmission data to create an attenuation map, has been shown to improve image quality, quantitative accuracy, and noise levels compared to uniform compensation methods. iaea.org Research has also explored innovative approaches to improve image quality, such as using deep learning to generate synthetic intermediate projections from sparsely acquired data, potentially reducing acquisition time without compromising image quality. nih.gov

Quantitative Analysis and Image Interpretation in Research Settings

A significant focus of modern In-111 SPECT research is the move beyond qualitative image interpretation to robust quantitative analysis. This allows for the objective measurement of radiotracer uptake in specific regions of interest, providing more precise data for research studies. For example, phantom studies have demonstrated that with appropriate corrections, it is possible to quantify In-111 radioactivity concentration with a high degree of accuracy. iaea.org In a study using an abdominal phantom, the geometric mean of counts in conjugate images provided the best estimates of radionuclide content in the liver and spleen. nih.gov

Quantitative SPECT has been successfully applied in preclinical research, such as determining the activity and localization volumes of In-111 labeled antibodies in the livers of beagle dogs, with results showing a close correlation to autopsy data. nih.gov In clinical research, quantitative analysis is crucial for dosimetry calculations in radionuclide therapy and for objectively assessing treatment response. oatext.com For instance, in studies of photoimmunotherapy, quantitative radionuclide imaging has been used to analyze the enhanced delivery of non-targeted radioprobes like ¹¹¹In-DTPA and ¹¹¹In-IgG to tumors. mdpi.com The interpretation of these quantitative images often involves comparing tracer uptake in a target lesion to background tissue, which can be challenging due to factors like the slow clearance of In-111 from background sites. nih.gov

Planar Gamma Scintigraphy Applications

A notable application of In-111 planar scintigraphy is in the assessment of inflammatory bowel disease, such as ulcerative colitis and Crohn's disease. nih.gov In a prospective study, In-111 labeled leukocyte scans were compared to barium enema, colonoscopy, or surgery. The location of the disease determined by the indium scan showed excellent or good correlation with other diagnostic methods in the majority of cases. nih.gov Furthermore, the intensity of radionuclide uptake on the scan correlated well with clinical disease activity, suggesting that planar scintigraphy can be an accurate, non-invasive method for assessing both the extent and severity of inflammation in these conditions. nih.gov While SPECT and SPECT/CT offer more detailed anatomical information, planar imaging can still be a valuable tool for initial assessment and follow-up in specific research applications. oatext.comnih.gov

Hybrid Imaging Systems (e.g., SPECT/CT) in Indium-111 Research

The integration of SPECT with computed tomography (CT) into hybrid SPECT/CT systems has marked a significant advancement in Indium-111 research. numberanalytics.comnumberanalytics.com This dual-modality approach provides fused images that co-register the functional data from SPECT with the detailed anatomical information from CT. numberanalytics.comiaea.org This fusion overcomes a major limitation of standalone SPECT by providing precise anatomical localization of In-111 uptake. snmjournals.org

The benefits of SPECT/CT have been demonstrated across various research applications. In studies involving In-111 labeled leukocytes for infection and inflammation imaging, SPECT/CT has been shown to significantly improve the diagnostic accuracy of lesion identification and increase reader confidence compared to planar imaging and SPECT alone. nih.govsnmjournals.org For example, in one study, SPECT/CT improved lesion localization in 73% of patients compared to SPECT alone. researchgate.net In the context of neuroendocrine tumor imaging with In-111 octreotide, SPECT/CT provides improved localization and characterization of tracer uptake, leading to the identification of clinically significant new information in a substantial percentage of patients. snmjournals.org The CT component of the hybrid system also allows for accurate, patient-specific attenuation correction of the SPECT data, further enhancing quantitative accuracy. researchgate.netiaea.org

Comparative Research of Indium-111 Based Imaging with Other Radionuclides

The role and value of Indium-111 in research are often clarified through comparative studies with other radionuclides. These comparisons help to define the specific contexts in which In-111 offers advantages or has limitations. The most common SPECT isotopes for comparison include Technetium-99m (⁹⁹ᵐTc), Iodine-123 (¹²³I), and Gallium-67 (⁶⁷Ga). mdpi.com

Comparative Efficacy and Limitations in Specific Research Contexts

In the realm of infection and inflammation imaging, In-111 labeled white blood cells (WBCs) are often compared with ⁹⁹ᵐTc-HMPAO labeled WBCs. While ⁹⁹ᵐTc offers better spatial resolution, In-111 has the advantage of minimal physiological bowel excretion, making it more reliable for abdominal imaging. nih.gov However, In-111 has a longer half-life, leading to higher radiation exposure. nih.gov For suspected spinal osteomyelitis, Gallium-67 citrate (B86180) has been traditionally preferred over In-111 WBCs because it detects both neutrophilic and granulomatous inflammation. nih.gov However, both are now often superseded by FDG-PET/CT. nih.gov

For neuroendocrine tumor imaging, In-111 pentetreotide (B1679299) has been a standard. However, it is now often compared to Gallium-68 (⁶⁸Ga) labeled peptides for PET/CT imaging. researchgate.net ⁶⁸Ga-PET/CT generally offers higher sensitivity and spatial resolution. researchgate.net

In preclinical research, a study comparing In-111 labeled monoclonal antibodies to ⁶⁷Ga-citrate for detecting human melanoma in mice found that while ⁶⁷Ga showed higher tumor uptake, the tumor-to-organ ratios were not consistently superior for the antibodies, except for the tumor-to-bone ratio. snmjournals.org Another area of research is the direct comparison of In-111 with Iodine-131 (¹³¹I) for labeling antibodies. In-111 is often considered superior for radioimmunoimaging due to its excellent imaging characteristics and more moderate radiation dose, though a definitive controlled study in the same patient group is needed for a precise comparison. nih.gov

The following table provides a summary of research findings comparing In-111 with other radionuclides in specific contexts:

| Research Context | Comparator Radionuclide(s) | Key Findings |

| Infection/Inflammation Imaging | ⁹⁹ᵐTc-HMPAO | In-111 has less bowel excretion, making it better for abdominal imaging; ⁹⁹ᵐTc has better spatial resolution. nih.gov |

| Spinal Osteomyelitis | ⁶⁷Ga-citrate | ⁶⁷Ga is often preferred as it detects a broader range of inflammatory cells. nih.gov |

| Neuroendocrine Tumors | ⁶⁸Ga-DOTATATE (for PET) | ⁶⁸Ga-PET/CT generally provides higher sensitivity and resolution. researchgate.net |

| Melanoma Imaging (preclinical) | ⁶⁷Ga-citrate | ⁶⁷Ga showed higher tumor uptake, but In-111 labeled antibodies had better tumor-to-bone ratios. snmjournals.org |

| Antibody Imaging | ¹³¹I | In-111 is generally considered to have superior imaging characteristics and a more favorable radiation dose profile. nih.gov |

Dual-Tracer Studies and Photon Energy Discrimination

Dual-tracer imaging, a technique that involves the simultaneous or sequential administration of two different radiotracers, has emerged as a powerful methodology in nuclear medicine research. The use of Indium-111 (¹¹¹In) in this context allows for the concurrent evaluation of two distinct physiological or pathological processes within a single imaging session. This approach not only enhances diagnostic and research capabilities but also improves patient comfort and workflow efficiency. A critical component of successful dual-tracer studies is the ability to accurately differentiate the photons emitted by each radionuclide, a process known as photon energy discrimination.

The primary advantage of dual-tracer studies lies in the ability to obtain perfectly spatially and temporally registered images of two different biological pathways. researchgate.netsnmjournals.org This is particularly valuable for comparative studies, such as assessing the specificity of a new targeting ligand against a non-specific control, or simultaneously visualizing distinct cell populations or receptor expressions. nih.govmdpi.com For instance, dual-isotope SPECT has been employed to compare the biodistribution of a specific ligand and its non-specific control in the same animal, thereby eliminating inter-animal physiological variations and increasing the statistical power of the study. nih.govresearchgate.net Research has shown that for achieving the same statistical relevance, a dual-isotope design can significantly reduce the number of animals required compared to single-isotope studies. nih.gov

A common application of ¹¹¹In dual-tracer imaging is in the diagnosis of osteomyelitis, where ¹¹¹In-labeled white blood cells are imaged alongside Technetium-99m (⁹⁹ᵐTc)-sulfur colloid to differentiate infection from bone marrow activity. researchgate.netnih.govnih.govstatpearls.com Other research applications have explored the use of ¹¹¹In in combination with other radionuclides like Lutetium-177 (¹⁷⁷Lu) for evaluating peptide tracers and Zirconium-89 (⁸⁹Zr) for dual-isotope imaging with minimal spectral overlap. researchgate.netnih.govresearchgate.net

A significant technical challenge in dual-tracer imaging is the phenomenon of "crosstalk," where photons from the higher-energy radionuclide are scattered within the patient and erroneously detected in the energy window of the lower-energy radionuclide. nih.govmdpi.com ¹¹¹In emits gamma photons at two primary energy peaks, 171.3 keV and 245.4 keV. researchgate.netsnmjournals.orgnih.govradiologycafe.comtaylorandfrancis.com When used with a lower-energy isotope like ⁹⁹ᵐTc (140.5 keV), the higher energy photons from ¹¹¹In can scatter and contaminate the ⁹⁹ᵐTc energy window, leading to inaccuracies in quantification. nih.gov

To address this, various photon energy discrimination and scatter correction techniques have been developed. These methods are crucial for separating the signals from the two radionuclides and ensuring accurate quantification of each tracer's distribution.

Methodological Advances in Photon Energy Discrimination:

Triple-Energy-Window (TEW) Method: This is a widely used technique for scatter correction. researchgate.netnih.gov It involves acquiring data in three energy windows: a main photopeak window for the radionuclide of interest and two adjacent, narrower windows to measure the scattered photons. researchgate.net The counts in the scatter windows are then used to estimate and subtract the scatter contribution from the photopeak window. nih.gov Studies have demonstrated that TEW correction can significantly improve the accuracy of quantitative analysis in dual-isotope imaging. researchgate.netnih.gov For example, in ¹¹¹In/⁹⁹ᵐTc dual-radionuclide imaging for suspected osteomyelitis, the application of TEW scatter correction and geometric mean attenuation compensation improved the average bias from 17.2% to 5.3%. nih.gov

Monte Carlo Simulation-Based Corrections: This more sophisticated approach uses computational modeling to simulate the transport of photons through the patient and detector system. researchgate.netnih.gov By accurately modeling the physics of scatter and crosstalk, it allows for a more precise correction of these effects. researchgate.net Research comparing TEW with Monte Carlo-based methods has shown that while both improve image quality and quantification, the Monte Carlo approach can offer marginal improvements, particularly in complex scenarios with a wide range of tracer concentration ratios. researchgate.netnih.gov

High-Resolution Detectors: Advances in detector technology, such as the development of cadmium telluride (CdTe) detectors, offer superior energy resolution compared to conventional scintillation detectors. researchgate.netresearchgate.net This high energy resolution allows for better separation of the photopeaks of different radionuclides, thereby reducing crosstalk and improving the accuracy of multi-tracer imaging. researchgate.netresearchgate.net

The selection of the radionuclide pair is also a critical factor. The combination of ¹¹¹In with ⁸⁹Zr is particularly well-suited for dual-isotope imaging because the principal gamma emissions of ⁸⁹Zr (511 keV and 909 keV) are easily resolved from the lower energy emissions of ¹¹¹In, resulting in minimal spectral overlap. researchgate.netresearchgate.net

The table below summarizes the photon energies of radionuclides commonly used in dual-tracer studies with Indium-111.

| Radionuclide | Principal Photon Energies (keV) |

| Indium-111 (¹¹¹In) | 171.3, 245.4 |

| Technetium-99m (⁹⁹ᵐTc) | 140.5 |

| Lutetium-177 (¹⁷⁷Lu) | 113, 208 |

| Zirconium-89 (⁸⁹Zr) | 511, 909 |

The following table presents research findings on the improvement of bias in quantitative ¹¹¹In/⁹⁹ᵐTc dual-tracer imaging with the application of correction methods.

| Correction Method | Average Bias without Correction | Average Bias with Correction |

| TEW Scatter Correction & Geometric Mean Attenuation Compensation | 17.2% | 5.3% |

| TEW Corrections with Non-Optimized Energy Windows | 17.2% | 6.4% |

Preclinical Research Models and in Vitro Studies with Indium 111 Chloride

Development and Validation of Animal Models for Indium-111 (B102479) Research

Animal models are indispensable for the in vivo assessment of radiopharmaceuticals. They allow for the investigation of the behavior of ¹¹¹In-labeled compounds in a complex biological environment, providing data on organ distribution, tumor or infection targeting, and clearance kinetics.

To evaluate the potential of ¹¹¹In chloride-labeled agents for cancer imaging, researchers utilize animal models with induced or transplanted tumors. These models are crucial for assessing the tumor-targeting efficiency and imaging properties of various ¹¹¹In-labeled molecules.

For instance, studies have been conducted in mice bearing mammary tumors to investigate the biodistribution and imaging characteristics of ¹¹¹In-labeled compounds. In one such study, paclitaxel (B517696) was labeled with ¹¹¹In using DTPA as a chelating agent. The resulting compound, ¹¹¹In-DTPA-paclitaxel, showed significant uptake in the tumor tissue of female C3Hf/Kam mice with mammary carcinoma (MCA-4). snmjournals.org Gamma scintigraphy and autoradiography confirmed the accumulation of the radiolabeled drug in the tumor. snmjournals.org

Another approach involved labeling dihaematoporphyrin ether (DHE) with ¹¹¹In and comparing its biodistribution in tumor-bearing mice to that of ¹¹¹In chloride. nih.gov The results demonstrated that while both agents showed marked uptake at the tumor site, ¹¹¹In-DHE exhibited a lower tissue background, resulting in tumor-to-muscle ratios that were 2-3 times higher than those observed with ¹¹¹In chloride. nih.gov The primary accumulation of ¹¹¹In chloride was noted in the kidneys, whereas ¹¹¹In-DHE predominantly localized in the liver. nih.gov

The following table summarizes the findings from a comparative study of ¹¹¹In-DHE and ¹¹¹In chloride in tumor-bearing mice.

| Agent | Tumor Uptake | Primary Organ of Accumulation (Non-Tumor) | Tumor:Muscle Ratio |

| ¹¹¹In-DHE | Marked | Liver | 2-3 times higher than ¹¹¹In chloride |

| ¹¹¹In chloride | Marked | Kidneys | Baseline |

This table illustrates the differential biodistribution and tumor targeting of ¹¹¹In-DHE compared to ¹¹¹In chloride in a preclinical tumor model.

These tumor-bearing animal models are essential for the initial screening and validation of ¹¹¹In-labeled compounds as potential cancer imaging agents, providing critical data on their in vivo behavior and targeting capabilities. snmjournals.orgnih.gov

Animal models of infection and inflammation are vital for assessing the efficacy of ¹¹¹In-labeled agents in localizing sites of infection. These models typically involve inducing a localized infection in an animal and then administering the radiolabeled compound to track its accumulation at the infection site.

In one study, experimental osteomyelitis was induced in dogs by creating a cortical defect in the proximal tibia and inoculating it with Staphylococcus aureus. snmjournals.orgresearchgate.net The animals were then imaged using ¹¹¹In chloride scintigraphy. The results showed a significant difference in the tibia/femur count density ratios between the infected and non-infected limbs at both 24 and 72 hours post-injection, indicating successful localization of the infection. snmjournals.orgresearchgate.net

Another common model involves inducing a focal infection in rats by intramuscular injection of E. coli. nih.gov This model has been used to compare the infection uptake of ¹¹¹In-labeled human monoclonal antibody IgM 16.88 (¹¹¹In-IgM) with that of ¹¹¹In-polyclonal IgG. nih.gov The study found that ¹¹¹In-IgM exhibited higher infection-to-muscle and infection-to-blood ratios compared to ¹¹¹In-IgG, suggesting its potential as a more effective agent for infection imaging. nih.gov

The utility of ¹¹¹In-labeled human nonspecific immunoglobulin G (¹¹¹In-IgG) for imaging focal inflammation has also been investigated in granulocytopenic rats with focal infections. nih.gov High accumulation of ¹¹¹In-IgG was observed in the infectious focus, supporting its use in diagnosing infections in patients with low white blood cell counts. nih.gov

Furthermore, bacterial abscesses have been induced in goats to compare the imaging capabilities of ¹¹¹In-labeled autologous granulocytes, ¹¹¹In oxinate, and ¹¹¹In chloride. nih.gov Scintigraphy performed one day after administration showed comparable imaging results for all three agents, indicating that ¹¹¹In chloride alone could effectively visualize abscesses in this model. nih.gov

These animal models of infection and inflammation are crucial for the preclinical validation of ¹¹¹In-labeled compounds, providing evidence of their ability to target and visualize infectious processes in vivo. snmjournals.orgresearchgate.netnih.govnih.govnih.gov

In Vitro Cellular Studies and Functional Assays

In vitro studies using cell cultures are fundamental for understanding the cellular mechanisms of action, uptake, and potential toxicity of ¹¹¹In chloride and its conjugates. These studies provide a controlled environment to investigate specific cellular responses to radiolabeling.

Understanding how cells take up and retain ¹¹¹In-labeled compounds is crucial for optimizing their diagnostic and therapeutic efficacy. In vitro studies allow for the precise measurement of these parameters.

Studies on N87 cells, a human gastric cancer cell line, have investigated the cellular uptake of various ¹¹¹In-labeled antibodies. researchgate.net The accumulated radioactivity of ¹¹¹In-labeled antibodies, such as ¹¹¹In-J591, ¹¹¹In-7A, and ¹¹¹In-11A, was shown to increase over time. researchgate.net The internalization of these antibodies also varied, with ¹¹¹In-11A showing the highest internalization percentage at 48 hours post-incubation. researchgate.net

In another study, the uptake of ¹¹¹In-labeled somatostatin (B550006) analogs, [¹¹¹In]In-DOTA-TATE and [¹¹¹In]In-DOTA-NOC, was compared in different renal cell models. mdpi.com The accumulation of these radiopeptides was assessed in freshly isolated rat renal cells and compared to established cell lines, providing insights into the mechanisms of renal uptake. mdpi.com

The table below presents a summary of the internalization percentages of different ¹¹¹In-labeled antibodies in N87 cells at various time points.

| Antibody | 4 hours | 12 hours | 24 hours | 48 hours |

| ¹¹¹In-J591 | - | - | 22.43% ± 4.38% | 13.52% ± 3.03% |

| ¹¹¹In-7A | - | - | - | - |

| ¹¹¹In-11A | - | - | - | 32.14% ± 2.06% |

This table highlights the differential internalization kinetics of various ¹¹¹In-labeled antibodies in a cancer cell line. Note: Data for all time points for all antibodies were not available in the source. researchgate.net

These cellular uptake and retention studies are vital for selecting the most promising radiolabeled compounds for further development, as higher uptake and retention in target cells can lead to better imaging contrast and therapeutic efficacy. researchgate.netmdpi.com

A critical aspect of preclinical evaluation is to determine whether the radiolabeling process with ¹¹¹In affects the viability and function of the labeled cells.

One study investigated the effects of labeling murine hematopoietic progenitor cells with ¹¹¹In-oxine. nih.gov The results showed a significant reduction in cell viability and proliferation after labeling. nih.gov Compared to unlabelled control cells, the percentage of viable cells after 48 hours was significantly lower in the groups labeled with both low and high doses of ¹¹¹In-oxine. nih.gov

Similarly, the functional capacity of lymphocytes after labeling with ¹¹¹In-tropolone was assessed by measuring mitogen-mediated blastogenesis. snmjournals.org A decrease in blastogenesis was observed, indicating that the radiolabeling process suppressed the normal proliferative response of the lymphocytes. snmjournals.org This functional impairment was attributed not only to the ionizing radiation from ¹¹¹In but also to the chemical toxicity of the heavy metals involved, including the decay product, cadmium. snmjournals.org

The following table summarizes the impact of ¹¹¹In-oxine labeling on the viability of murine hematopoietic progenitor cells after 48 hours.

| Treatment Group | Percentage Viability (± SD) |

| Control (unlabelled) | 90% ± 1% |

| Low Dose (0.1 MBq) | 58% ± 7% |

| High Dose (1.0 MBq) | 48% ± 8% |

This table clearly demonstrates a dose-dependent decrease in cellular viability following radiolabeling with ¹¹¹In-oxine. nih.gov

These studies underscore the importance of carefully evaluating the potential for cellular damage and functional impairment when developing cell-based diagnostic or therapeutic strategies involving ¹¹¹In radiolabeling. nih.govsnmjournals.org

Genotoxicity studies are essential to assess the potential of a substance to damage cellular genetic material. For radiopharmaceuticals like ¹¹¹In chloride, it is important to evaluate any potential for DNA damage.

The genotoxic effects of indium trichloride (B1173362) (InCl₃) have been investigated using the in vitro micronucleus test in Chinese Hamster Lung (CHL/IU) cells. nih.gov The study found that InCl₃ induced the formation of micronuclei in these cells, both with and without metabolic activation (S9 mix). nih.gov Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division, and their presence is an indicator of genotoxic events.

Another study investigated the genotoxic effects of indium chloride on RAW264.7 mouse macrophage cells. mdpi.com The results showed that at concentrations greater than 5 µM, indium chloride induced a significant number of micronuclei, indicating DNA damage. mdpi.com This genotoxicity was linked to the production of intracellular reactive oxygen species (ROS). mdpi.com